molecular formula C15H10Cl2N2O3 B5872506 N-(2,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide

N-(2,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide

Cat. No. B5872506
M. Wt: 337.2 g/mol
InChI Key: FRNOFGROKLFPGK-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide, also known as DCNPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of acrylamide derivatives and has been studied for its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that plays a role in inflammation, while AChE is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. N-(2,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide has also been shown to increase the levels of acetylcholine in the brain, which may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition. However, N-(2,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. Additionally, the use of N-(2,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide in animal studies requires careful consideration of ethical concerns.

Future Directions

There are several future directions for research on N-(2,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the efficacy and safety of N-(2,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide in human clinical trials. Additionally, research on the mechanism of action of N-(2,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide and its potential interactions with other compounds may provide insights into its potential applications in other areas of research.

Synthesis Methods

N-(2,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide can be synthesized by reacting 2,4-dichloroaniline with 3-nitrocinnamic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields N-(2,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide as a yellow crystalline solid with a melting point of 163-165°C.

Scientific Research Applications

N-(2,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide has been used in various scientific research studies, including studies related to cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. N-(2,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-N-(2,4-dichlorophenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3/c16-11-5-6-14(13(17)9-11)18-15(20)7-4-10-2-1-3-12(8-10)19(21)22/h1-9H,(H,18,20)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNOFGROKLFPGK-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.